5-Cyclobutyl-1,3,4-oxadiazol-2-amine

Catalog No.
S805836
CAS No.
89464-84-6
M.F
C6H9N3O
M. Wt
139.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Cyclobutyl-1,3,4-oxadiazol-2-amine

CAS Number

89464-84-6

Product Name

5-Cyclobutyl-1,3,4-oxadiazol-2-amine

IUPAC Name

5-cyclobutyl-1,3,4-oxadiazol-2-amine

Molecular Formula

C6H9N3O

Molecular Weight

139.16 g/mol

InChI

InChI=1S/C6H9N3O/c7-6-9-8-5(10-6)4-2-1-3-4/h4H,1-3H2,(H2,7,9)

InChI Key

XJOJXINBSJBDHU-UHFFFAOYSA-N

SMILES

C1CC(C1)C2=NN=C(O2)N

Canonical SMILES

C1CC(C1)C2=NN=C(O2)N

Currently Available Information:

  • Scientific databases like PubChem () acknowledge the existence of the compound but do not provide details on its research applications.
  • Commercial suppliers like Sigma-Aldrich and BLDpharm primarily focus on offering the compound for purchase, with no mention of its research uses (, ).

Future Research Potential:

  • The oxadiazole ring is a common pharmacophore (a structural feature required for biological activity) found in various drugs. Research efforts might explore if 5-Cyclobutyl-1,3,4-oxadiazol-2-amine exhibits any interesting biological properties.
  • The amine group allows for further chemical modifications, potentially leading to derivatives with enhanced properties for specific research applications.

5-Cyclobutyl-1,3,4-oxadiazol-2-amine is characterized by its molecular formula C₆H₉N₃O and a molecular weight of 139.16 g/mol. It features a cyclobutyl group attached to the 5-position of the oxadiazole ring and an amino group at the 2-position. The compound is noted for its potential pharmacological properties and has been studied for various applications in medicinal chemistry .

The chemical reactivity of 5-cyclobutyl-1,3,4-oxadiazol-2-amine can be influenced by the presence of functional groups in its structure. Oxadiazole derivatives typically undergo reactions such as:

  • Nucleophilic substitutions: The amino group can act as a nucleophile in various substitution reactions.
  • Cyclization reactions: Under specific conditions, it can participate in cyclization to form more complex structures.
  • Reactions with electrophiles: The oxadiazole ring can react with electrophiles under certain conditions, leading to diverse derivatives .

Compounds containing the oxadiazole moiety have demonstrated various biological activities, including:

  • Antimicrobial properties: Some derivatives show effectiveness against bacterial and fungal strains.
  • Anticancer activity: Certain oxadiazoles have been investigated for their potential to inhibit cancer cell proliferation.
  • Enzyme inhibition: 5-cyclobutyl-1,3,4-oxadiazol-2-amine may act as an inhibitor of acetylcholinesterase and butyrylcholinesterase enzymes, which are relevant in treating neurodegenerative diseases .

Synthesis of 5-cyclobutyl-1,3,4-oxadiazol-2-amine typically involves:

  • Formation of hydrazones: Starting from cyclobutyl-containing hydrazides.
  • Cyclization: The hydrazone undergoes cyclization with appropriate reagents (e.g., carbon disulfide or isocyanates) to form the oxadiazole ring.
  • Purification: The product is purified using techniques like recrystallization or chromatography .

The applications of 5-cyclobutyl-1,3,4-oxadiazol-2-amine include:

  • Pharmaceutical development: Its potential as a drug candidate for treating neurological disorders due to its enzyme inhibition properties.
  • Research tool: Used in proteomics research and as a reference compound in studies involving oxadiazole derivatives .

Interaction studies have shown that 5-cyclobutyl-1,3,4-oxadiazol-2-amine can interact with various biological targets. These interactions may lead to significant pharmacological effects. For instance:

  • Binding affinity studies: Assessing how well the compound binds to enzymes like acetylcholinesterase.
  • In vitro assays: Evaluating its effects on cell lines to determine cytotoxicity and therapeutic potential .

Several compounds share structural similarities with 5-cyclobutyl-1,3,4-oxadiazol-2-amine. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
5-Aryl-1,3,4-Oxadiazol-2-AmineAryl substituent at the 5-positionExhibits dual inhibition of acetylcholinesterase and butyrylcholinesterase
5-Methylthio-1,3,4-OxadiazolMethylthio group at the 5-positionKnown for antimicrobial activity
5-(Pyridinyl)-1,3,4-OxadiazolPyridinyl substituent at the 5-positionPotential anti-Alzheimer's properties

These compounds exhibit unique pharmacological profiles due to variations in their substituents and structures while sharing the core oxadiazole framework.

The synthesis of 5-cyclobutyl-1,3,4-oxadiazol-2-amine relies primarily on established cyclization methodologies that have been optimized for oxadiazole core formation . The most prevalent approach involves the cyclization of thiosemicarbazide intermediates, which demonstrates superior reactivity compared to semicarbazide analogs under identical reaction conditions [2] [3].

Thiosemicarbazide-Mediated Cyclization

The thiosemicarbazide cyclization method represents the gold standard for synthesizing 2-amino-1,3,4-oxadiazoles, including the cyclobutyl-substituted derivative [2]. This approach utilizes tosyl chloride and pyridine as mediating agents, achieving conversion rates exceeding 99% when thiosemicarbazide precursors are employed [2]. The reaction proceeds through nucleophilic attack of the amino nitrogen on the carbonyl carbon, followed by elimination of hydrogen sulfide and cyclodehydration to form the oxadiazole ring [4].

The preparation of the thiosemicarbazide intermediate involves acylation of cyclobutylcarboxylic acid hydrazide with the appropriate isothiocyanate [2]. This two-step process consistently outperforms direct semicarbazide cyclization, with yields ranging from 78% to 99% for various 5-alkyl-2-amino-1,3,4-oxadiazoles [2] [3].

Alternative Cyclization Approaches

Several alternative methodologies have been developed for 1,3,4-oxadiazole synthesis, each offering distinct advantages for specific synthetic requirements [5] [6]. The iodine-mediated oxidative cyclization approach provides rapid access to oxadiazole products with reaction times reduced to 10-30 minutes [7] [8]. This method employs solid potassium carbonate as a base in dimethyl sulfoxide, generating target heterocycles in yields up to 93% [7] [8].

Electrochemical oxidative methods have emerged as environmentally benign alternatives, utilizing acetonitrile and lithium perchlorate at room temperature [6]. These conditions facilitate the formation of semicarbazone intermediates at platinum electrodes, which subsequently undergo cyclization to produce 2-amino-5-substituted 1,3,4-oxadiazoles [6].

Photocatalytic Cyclization Methods

Recent developments in photocatalytic methodology have introduced visible-light-promoted cyclization for 1,3,4-oxadiazole synthesis [6] [9]. The eosin-Y catalyzed oxidative heterocyclization of substituted semicarbazones under visible light using atmospheric oxygen and carbon tetrabromide achieves yields of 92-94% for various 2-amino-1,3,4-oxadiazole derivatives [6]. This approach offers significant environmental advantages through the utilization of renewable light sources and atmospheric oxygen as the oxidant [9].

Functionalization at the Cyclobutyl Substituent

The cyclobutyl substituent in 5-cyclobutyl-1,3,4-oxadiazol-2-amine introduces unique steric and electronic properties that distinguish it from other alkyl-substituted oxadiazoles . Functionalization strategies for the cyclobutyl group have been developed to enhance the synthetic utility and biological activity of the resulting compounds.

Post-Cyclization Functionalization

The oxadiazole ring system permits further functionalization through reactions with alkyl halides or acyl chlorides . These transformations expand the structural diversity accessible from the base cyclobutyl-substituted oxadiazole scaffold. The cyclobutyl group itself can undergo ring-opening reactions under specific conditions, although these transformations require careful optimization to maintain the integrity of the oxadiazole core .

Trifluoromethyl-Cyclobutyl Analogs

Recent investigations have explored the synthesis of trifluoromethyl-cyclobutyl derivatives as bioisosteric replacements for tertiary butyl groups [14] [15]. The reaction of sulfur tetrafluoride with cyclobutylcarboxylic acids proceeds efficiently on gram-to-multigram scale, providing access to trifluoromethyl-cyclobutyl building blocks with enhanced metabolic stability [14] [15]. These derivatives exhibit slightly larger steric size and moderately increased lipophilicity while preserving the original mode of bioactivity [14].

Optimization of Amine Group Introduction

The introduction and optimization of the amine group at the 2-position of the 1,3,4-oxadiazole core requires careful consideration of reaction conditions and protecting group strategies [4] [16]. Several methodologies have been developed to ensure high yields and regioselectivity in the formation of 2-amino-1,3,4-oxadiazoles.

Reagent-Based Cyclization Methods

The reagent-based cyclization of thiosemicarbazide intermediates using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride in dimethyl sulfoxide provides excellent regioselectivity for 2-amino-1,3,4-oxadiazole formation [4]. Alternative conditions employing para-toluenesulfonyl chloride and triethylamine in N-methyl-2-pyrrolidone achieve similar results with yields ranging from 41% to 100% depending on the substrate [4].

The regioselectivity of these cyclization reactions is significantly influenced by both the R1 and R2 substituents in the thiosemicarbazide starting material [4]. When R1 represents a benzyl group and R2 a phenyl group, the para-toluenesulfonyl chloride mediated cyclization preferentially produces the 2-amino-1,3,4-oxadiazole regioisomer [4].

Protection Strategies for Amino Groups

The synthesis of chiral N-protected amino acid-derived 1,3,4-oxadiazoles has been achieved through trifluoroacetic anhydride-mediated one-pot synthesis [16]. This methodology provides efficient access to protected amino acid substitutes under catalyst-free conditions with excellent yields [16]. The protecting group strategy is essential when the amino functionality must be preserved during subsequent synthetic transformations.

Benzoyl chloride protection of alanine derivatives has been successfully employed in microwave-assisted synthesis of oxadiazole compounds [17]. The N-protected amino acid intermediates react with acid hydrazide derivatives in the presence of phosphorus oxychloride under microwave conditions to form 1,3,4-oxadiazole derivatives with protected amino functionality [17].

Direct Amino Group Installation

Direct installation of amino groups can be achieved through the use of semicarbazide or aminoguanidine as starting materials in oxidative cyclization reactions [6]. The iodine-mediated oxidation of semicarbazides with aldehydes provides direct access to 2-amino-substituted 1,3,4-oxadiazoles with high yields [6]. This approach eliminates the need for subsequent deprotection steps and simplifies the overall synthetic sequence.

Scalable Production and Industrial Feasibility

The industrial synthesis of 5-cyclobutyl-1,3,4-oxadiazol-2-amine requires consideration of scalability, cost-effectiveness, and environmental impact [18] [19]. Several methodologies have been developed and optimized for large-scale production of oxadiazole derivatives.

Continuous Flow Synthesis

Continuous flow methodology represents a significant advancement in the scalable synthesis of 1,3,4-oxadiazoles [7] [8]. The iodine-mediated oxidative cyclization approach has been successfully implemented in continuous flow reactors using heated packed-bed systems filled with solid potassium carbonate [7] [8]. This process achieves productivity rates of 34 millimoles per hour with yields up to 93% and residence times of only 10 minutes [7] [8].

The integration of in-line quenching and extraction steps eliminates hazardous handling of iodine on multi-gram scale while reducing unit operations [8]. The continuous separation system employs a separating funnel arrangement that maintains constant volume through careful adjustment of outlet flow rates [8]. Scale-up demonstrations have produced 2.8 grams of oxadiazole product in 20 minutes, corresponding to a productivity of 8.4 grams per hour [8].

Microwave-Assisted Synthesis

Microwave-assisted synthesis offers significant advantages for industrial production through reduced reaction times, enhanced yields, and improved energy efficiency [20] [21] [22]. The microwave-enhanced methodology allows reaction completion in 5-15 minutes compared to 6-12 hours required for conventional heating [20]. Solvent-free reactions under microwave irradiation achieve maximum energy absorption efficiency, with all microwave energy directly absorbed by reactant molecules [20].

The scalability of microwave synthesis has been demonstrated through large-scale reactions producing 1.4 grams of product in 8 minutes at 350 watts power [23]. This methodology represents significant potential for industrial application through elimination of time and effort in chemical processing [20].

Environmental Considerations

Green chemistry principles have been increasingly applied to oxadiazole synthesis to minimize environmental impact [22]. Microwave irradiation technology, ultrasound-mediated synthesis, and photocatalysis represent sustainable approaches that reduce byproduct formation and increase atom economy [22]. The elimination of hazardous reagents and the use of environmentally benign solvents contribute to the overall sustainability of industrial processes [22].

Optimization ParameterOptimal RangeEffect on YieldCritical Notes
Base Equivalent1.5-3.0 equivalentsIncreases up to 2.5 equivalentsExcess base can cause decomposition
Reaction Temperature80-120°COptimal at 90-110°CToo high temperature causes side reactions
Solvent SystemDimethyl sulfoxide/Tetrahydrofuran/PyridinePolar aprotic preferredProtic solvents reduce efficiency
Catalyst Loading5-20 mol%Higher loading increases rateMetal catalysts enhance selectivity
Reaction Time10 minutes - 6 hoursPlateau after optimal timeOver-reaction reduces selectivity
Substrate Concentration0.1-0.5 MHigher concentration may decrease yieldMass transfer limitations
Microwave Power250-600 WHigher power reduces timeOverheating causes degradation
Flow Rate0.1-1.0 milliliters per minuteAffects residence timeMust balance throughput versus conversion

XLogP3

-0.2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

5-Cyclobutyl-1,3,4-oxadiazol-2-amine

Dates

Last modified: 08-16-2023

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